molecular formula C17H23N3O3S B2960695 N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034236-64-9

N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Cat. No. B2960695
M. Wt: 349.45
InChI Key: IJBFAEPZAINVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((3s,5s,7s)-adamantan-1-yl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide involves the reaction of 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxylic acid with 1-adamantylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. This intermediate is then reacted with the amine group of 1-adamantylamine to form the final product.

Starting Materials
3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxylic acid, 1-adamantylamine, EDCI or HATU, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Reaction
Step 1: Dissolve 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxylic acid and 1-adamantylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux conditions., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the intermediate in a suitable solvent such as DMF or DMSO., Step 5: Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture and stir for several hours at room temperature or under reflux conditions., Step 6: Purify the resulting NHS ester intermediate by column chromatography or recrystallization., Step 7: Dissolve the NHS ester intermediate in a suitable solvent such as DMF or DMSO., Step 8: Add 1-adamantylamine to the reaction mixture and stir for several hours at room temperature or under reflux conditions., Step 9: Purify the final product by column chromatography or recrystallization.

properties

IUPAC Name

N-(1-adamantyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-14-9-24-16(23)20(14)13-7-19(8-13)15(22)18-17-4-10-1-11(5-17)3-12(2-10)6-17/h10-13H,1-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFAEPZAINVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)N5C(=O)CSC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide

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